molecular formula C17H23BN2O2 B1406425 1-(1-Phenylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole CAS No. 1430750-33-6

1-(1-Phenylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Cat. No. B1406425
CAS RN: 1430750-33-6
M. Wt: 298.2 g/mol
InChI Key: YZRNICKGRPOILY-UHFFFAOYSA-N
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Description

1-(1-Phenylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (ETMP) is a novel organoboron compound with a unique structure that has been the subject of recent scientific research. Due to its unique properties, ETMP has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry.

Scientific Research Applications

Self-Healing Polymers

Dioxaborolane compounds have been utilized in the synthesis of self-healing polymers. These polymers contain boronic ester bonds that allow them to repair themselves after damage, which is particularly useful in extending the lifespan of materials used in various industries .

Suzuki Cross-Coupling Reactions

Silyl-protected dioxaborinanes, which are related to dioxaborolane compounds, have been applied in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in creating complex organic molecules, often used in pharmaceuticals and agrochemicals .

Vitrimers

Dioxaborolane covalent links are incorporated into vitrimers, which are permanent polymeric networks. Vitrimers combine the processability of thermoplastics with the durability of thermosets, making them valuable in manufacturing and materials science .

properties

IUPAC Name

1-(1-phenylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BN2O2/c1-13(14-9-7-6-8-10-14)20-12-15(11-19-20)18-21-16(2,3)17(4,5)22-18/h6-13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRNICKGRPOILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Phenyl-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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